molecular formula C8H5ClFNO B13233465 4-(Chloromethoxy)-2-fluorobenzonitrile

4-(Chloromethoxy)-2-fluorobenzonitrile

Cat. No.: B13233465
M. Wt: 185.58 g/mol
InChI Key: UIEDYTNHFISTSU-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethoxy group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)-2-fluorobenzonitrile typically involves the chloromethylation of 2-fluorobenzonitrile. One common method includes the reaction of 2-fluorobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to the ortho and para positions relative to itself.

    Hydrolysis: The chloromethoxy group can be hydrolyzed to form the corresponding hydroxymethoxy derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled temperature conditions.

    Hydrolysis: Aqueous acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

    Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.

    Hydrolysis: Formation of 4-(Hydroxymethoxy)-2-fluorobenzonitrile.

Scientific Research Applications

4-(Chloromethoxy)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)-2-fluorobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with active sites of enzymes, while the chloromethoxy group can participate in nucleophilic or electrophilic interactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethoxy)-2-fluorobenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

    4-(Chloromethoxy)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(Chloromethoxy)-2-methylbenzonitrile: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

4-(Chloromethoxy)-2-fluorobenzonitrile is unique due to the presence of both a chloromethoxy group and a fluorine atom on the benzene ring

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

4-(chloromethoxy)-2-fluorobenzonitrile

InChI

InChI=1S/C8H5ClFNO/c9-5-12-7-2-1-6(4-11)8(10)3-7/h1-3H,5H2

InChI Key

UIEDYTNHFISTSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)F)C#N

Origin of Product

United States

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